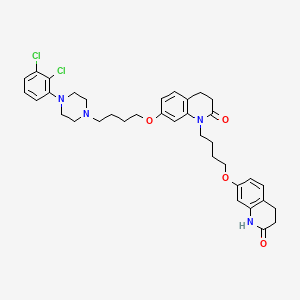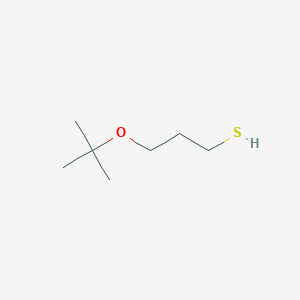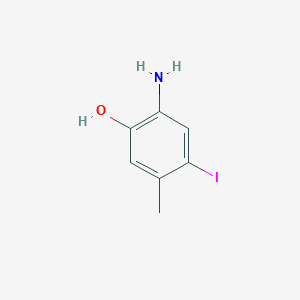
2-Amino-4-iodo-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-iodo-5-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-methylphenol (o-cresol) in the presence of an oxidizing agent such as sodium hypochlorite and sodium iodide in aqueous alcohol solvents . This reaction introduces the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-iodo-5-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The amino group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert it back to the phenol form.
Substitution Reactions: The iodine atom can be substituted by other halogens or functional groups through halogen exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Quinones: Formed through oxidation of the phenolic group.
Substituted Phenols: Formed through nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-Amino-4-iodo-5-methylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-iodo-5-methylphenol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-Amino-4-iodo-5-methylphenol can be compared with other similar compounds to highlight its uniqueness:
2-Amino-4-methylphenol: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-2-methylphenol:
2-Amino-5-methylphenol: Lacks the iodine atom, leading to variations in its chemical behavior and applications.
These comparisons emphasize the distinct chemical structure and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H8INO |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
2-amino-4-iodo-5-methylphenol |
InChI |
InChI=1S/C7H8INO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 |
Clave InChI |
XDAHSGXYOGMHBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


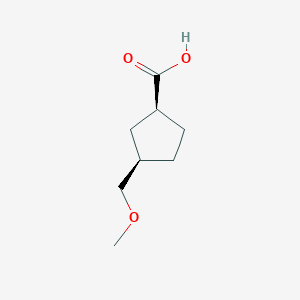

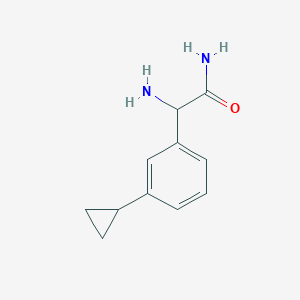
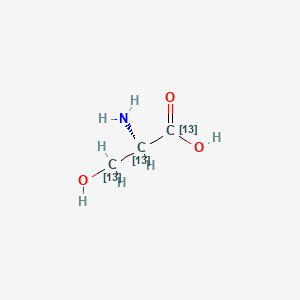
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)

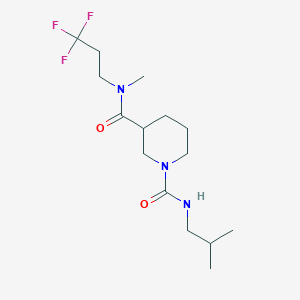
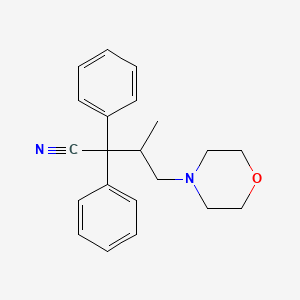
![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
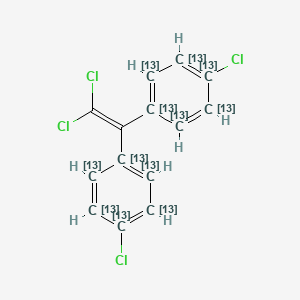
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
